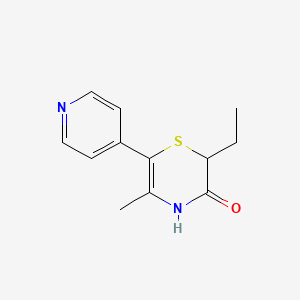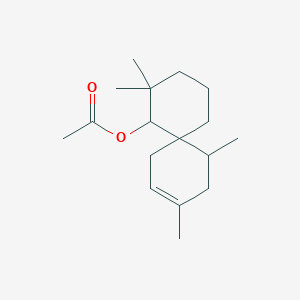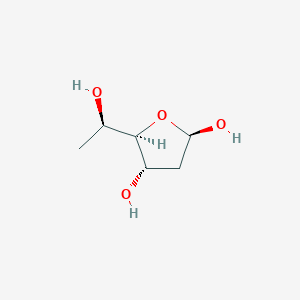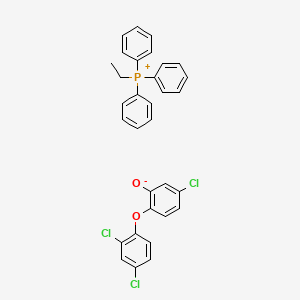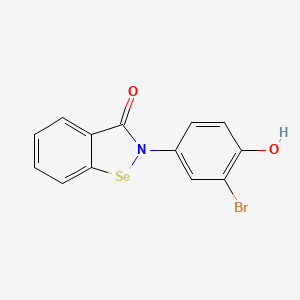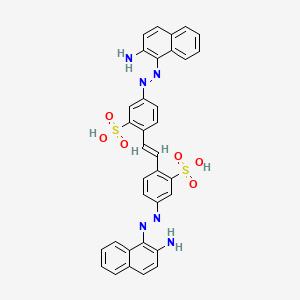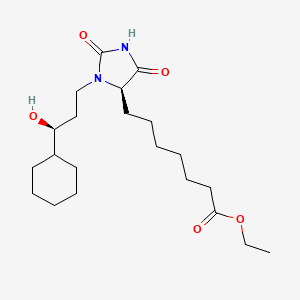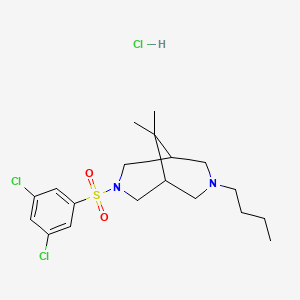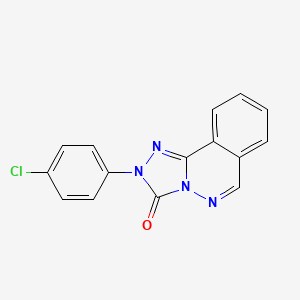
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro and nitro groups, as well as a hydroxy group and a monosodium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its monosodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and quinones.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield a variety of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts by inhibiting certain enzymes or disrupting cellular processes in parasites. The compound’s molecular structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Niclosamide: A structurally related compound used as an anthelmintic.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another similar compound with different substituents.
Uniqueness
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
40321-86-6 |
|---|---|
Formule moléculaire |
C13H7Cl2N2NaO4 |
Poids moléculaire |
349.10 g/mol |
Nom IUPAC |
sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
Clé InChI |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


